molecular formula C14H15ClN2O5 B8781474 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester

Cat. No. B8781474
M. Wt: 326.73 g/mol
InChI Key: SDRIKTYAVKTYEB-UHFFFAOYSA-N
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Patent
US07622466B2

Procedure details

The title compound was synthesized in analogy to example 9, intermediate b), through hydrogenation of 5-benzyloxy-6-chloro-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester to give the compound as a white solid (62%).
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1(F)CCN(C(C2NC3=NC=C(OC4CCN(C(C)C)CC4)C=C3C=2)=O)CC1.[CH3:30][O:31][C:32]([C:34]1[N:51]([C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53])[C:37]2=[N:38][C:39]([Cl:50])=[C:40]([O:42]CC3C=CC=CC=3)[CH:41]=[C:36]2[CH:35]=1)=[O:33]>>[CH3:30][O:31][C:32]([C:34]1[N:51]([C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53])[C:37]2=[N:38][C:39]([Cl:50])=[C:40]([OH:42])[CH:41]=[C:36]2[CH:35]=1)=[O:33]

Inputs

Step One
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCN(CC1)C(=O)C1=CC=2C(=NC=C(C2)OC2CCN(CC2)C(C)C)N1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=2C(=NC(=C(C2)OCC2=CC=CC=C2)Cl)N1C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=2C(=NC(=C(C2)O)Cl)N1C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.